5-(Sec-butyl)-2-(cyclopropylmethoxy)benzaldehyde
Overview
Description
5-(Sec-butyl)-2-(cyclopropylmethoxy)benzaldehyde is a useful research compound. Its molecular formula is C15H20O2 and its molecular weight is 232.32 g/mol. The purity is usually 95%.
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Scientific Research Applications
Synthesis Techniques and Chemical Reactions
- The compound is utilized in the synthesis of various derivatives via lithio intermediates. For instance, 2-lithiooxazole reactions with benzaldehyde have been explored, providing insights into reaction mechanisms and competitive reactions in similar contexts (Whitney & Rickborn, 1991).
- Another study detailed the synthesis of related compounds like 5-tert-butyl-2-hydroxy-benzaldehyde, highlighting optimal conditions and chemical characterization techniques (Hui Jian-bin, 2011).
- Investigations into the Baylis-Hillman reaction in polar solvents showed significant acceleration when conducted with benzaldehyde, suggesting potential applications in chemical synthesis (Aggarwal et al., 2002).
Catalysis and Organic Synthesis
- Studies have also shown that certain B-alkyl-9-borabicyclo[3.3.1]nonanes can reduce benzaldehyde to benzyl alcohol under mild conditions. This research is significant for understanding catalytic reactions and their kinetics (Midland et al., 1978).
- Another research highlighted the conversion of benzaldehydes into 2-(alkylamino)-1-arylethanols, demonstrating the versatility of these compounds in organic synthesis (Moshkin & Sosnovskikh, 2013).
Chemical Analysis and Characterization
- The compound's related structures have been used in the study of amino ketones, their stereochemistry, and conformation, contributing to our understanding of chemical structure and behavior (Neszmélyi et al., 1991).
- Studies have also focused on synthesizing polydentate chiral amino alcohols from similar compounds, offering insights into the synthesis of complex organic molecules (Y. Jun, 2011).
Advanced Applications
- The compound has been implicated in studies involving Lewis acid catalysis within microporous metal-organic frameworks, showcasing its potential in advanced chemical processes (Horike et al., 2008).
- There is also research on its use in the selective oxidation of benzyl alcohol to benzaldehyde using NiFe2O4 nanoparticles, highlighting its role in catalysis and sustainable chemical processes (Iraqui et al., 2020).
Properties
IUPAC Name |
5-butan-2-yl-2-(cyclopropylmethoxy)benzaldehyde | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20O2/c1-3-11(2)13-6-7-15(14(8-13)9-16)17-10-12-4-5-12/h6-9,11-12H,3-5,10H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VSPHRSGFZRCZDK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)C1=CC(=C(C=C1)OCC2CC2)C=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.32 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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